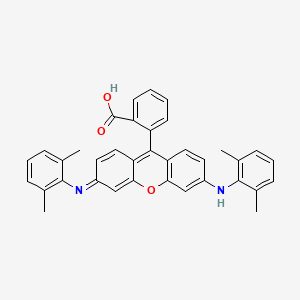![molecular formula C16H13NO3 B14167057 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile CAS No. 301538-60-3](/img/structure/B14167057.png)
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile is an organic compound with the molecular formula C16H13NO3 It is characterized by the presence of a benzonitrile group attached to a 2-oxoethoxy moiety, which is further substituted with a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzoic acid.
Reduction: Formation of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a methoxy-substituted phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
301538-60-3 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzonitrile |
InChI |
InChI=1S/C16H13NO3/c1-19-14-8-6-12(7-9-14)15(18)11-20-16-5-3-2-4-13(16)10-17/h2-9H,11H2,1H3 |
Clé InChI |
YTWLDSXEGKOPEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2C#N |
Solubilité |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



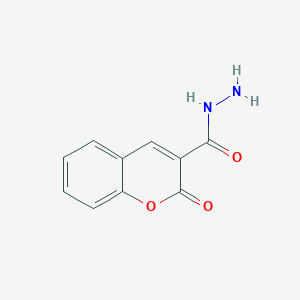
![(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14166992.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)
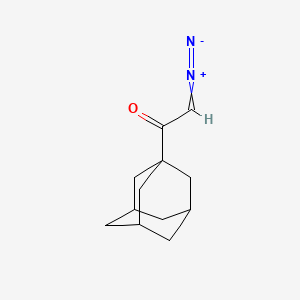
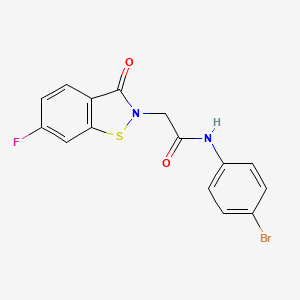

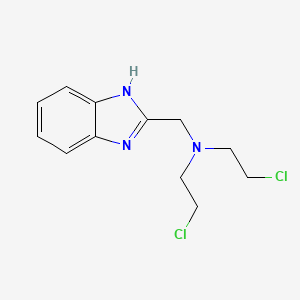
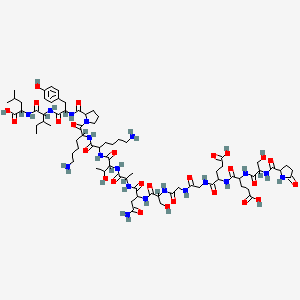
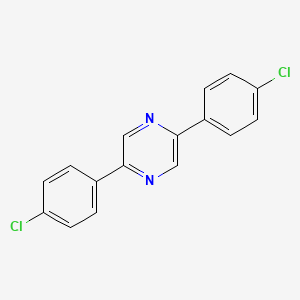
![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
